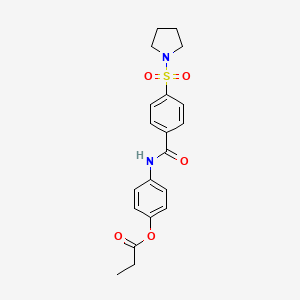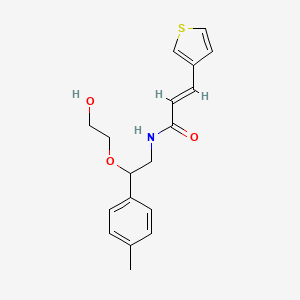
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide, also known as C23H27NO4S, is a synthetic compound that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications due to its ability to selectively bind to specific biological targets.
Mécanisme D'action
The mechanism of action of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves the selective binding to specific biological targets. This compound has been found to selectively bind to specific targets in cancer cells, inflammatory cells, and the brain, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide include its ability to selectively bind to specific biological targets, leading to its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide in lab experiments include its ability to selectively bind to specific biological targets, making it a promising candidate for drug development. The limitations of using (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
Some of the future directions for (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide include:
1. Drug Development: Further research is needed to fully understand the therapeutic potential of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide and to develop drugs based on its selective binding properties.
2. Target Identification: Further research is needed to identify the specific biological targets of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide in cancer cells, inflammatory cells, and the brain.
3. Toxicity Studies: Further research is needed to fully understand the potential side effects and toxicity of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide.
4. Clinical Trials: Further research is needed to conduct clinical trials to evaluate the safety and efficacy of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide in humans.
In conclusion, (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that has potential therapeutic applications due to its ability to selectively bind to specific biological targets. Further research is needed to fully understand its mechanism of action, potential side effects, and therapeutic potential.
Méthodes De Synthèse
The synthesis method for (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves the reaction of p-tolylacetic acid with thionyl chloride to produce p-tolylacetyl chloride. The p-tolylacetyl chloride is then reacted with 2-(2-hydroxyethoxy)ethylamine to produce the corresponding amide. The amide is then reacted with thiophene-3-carboxylic acid to produce (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide.
Applications De Recherche Scientifique
(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to selectively bind to specific biological targets, making it a promising candidate for drug development. Some of the scientific research applications of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide include:
1. Cancer Treatment: (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has been found to inhibit the growth of cancer cells by selectively binding to specific targets in cancer cells.
2. Anti-Inflammatory: (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has been found to have anti-inflammatory properties by selectively binding to specific targets in inflammatory cells.
3. Neuroprotection: (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has been found to have neuroprotective properties by selectively binding to specific targets in the brain.
Propriétés
IUPAC Name |
(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-2-5-16(6-3-14)17(22-10-9-20)12-19-18(21)7-4-15-8-11-23-13-15/h2-8,11,13,17,20H,9-10,12H2,1H3,(H,19,21)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUIOOQPALFOML-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2392387.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2392388.png)
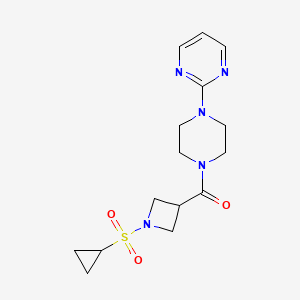
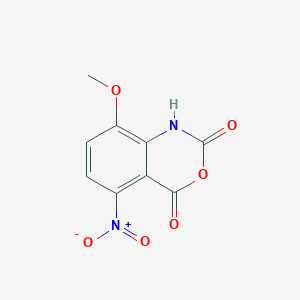

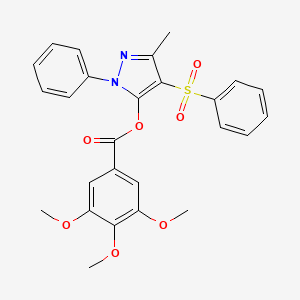

![ethyl 5-(2-oxo-2H-chromene-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2392397.png)

methanone](/img/structure/B2392401.png)
![tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate](/img/structure/B2392402.png)
![N-(2-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2392405.png)
